Product packaging for Maytenonic acid(Cat. No.:CAS No. 33600-93-0)

Maytenonic acid

Cat. No.: B1676227
CAS No.: 33600-93-0
M. Wt: 456.7 g/mol
InChI Key: WHWHDGKOSUKYOV-AQIJDDJRSA-N
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Description

Maytenonic Acid (3-oxo-friedelan-20α-oic acid) is a triterpenoid compound naturally found in various plant species of the genus Maytenus , such as Maytenus senegalensis and Maytenus emarginata . This compound is of significant interest in natural product and phytochemical research. Scientific studies have identified promising antibacterial activity in this compound, establishing it as a subject for pharmacological investigation . Its presence contributes to the documented bioactivity of traditional medicinal plants, which have been used to treat ailments like microbial infections . Research into this compound can provide valuable insights into the mechanisms of plant-derived antimicrobials. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B1676227 Maytenonic acid CAS No. 33600-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,25+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHDGKOSUKYOV-GDXNDQEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955232
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33600-93-0
Record name Polpunonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33600-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytenonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033600930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Maytenonic Acid

Overview of Triterpenoid (B12794562) Biosynthesis in Plants

The biosynthesis of triterpenoids in plants begins with the production of the C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, localized in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. frontiersin.orgscitechnol.com In higher plants, the MVA pathway is generally considered the primary source for precursors leading to the synthesis of sesquiterpenes, triterpenes, and sterols in the cytosol and mitochondria. frontiersin.org

IPP and DMAPP are then condensed head-to-tail by prenyltransferases to form longer isoprenoid chains. The condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 molecule formed from IPP and DMAPP, is catalyzed by squalene (B77637) synthase (SQS) to produce squalene, a 30-carbon precursor. frontiersin.orgscitechnol.comontosight.ai Squalene is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQLE). frontiersin.org This molecule, 2,3-oxidosqualene, serves as the direct substrate for a diverse family of enzymes called oxidosqualene cyclases (OSCs). scitechnol.comontosight.aimdpi.comfrontiersin.org

Plant OSCs are pivotal in triterpenoid biosynthesis as they catalyze the cyclization of 2,3-oxidosqualene into a wide array of triterpene skeletons, including the friedelane (B3271969) skeleton characteristic of friedelin (B1674157), the precursor to Maytenonic acid. scitechnol.commdpi.comnih.gov The specificity of the OSC enzyme dictates the final cyclic structure formed from 2,3-oxidosqualene. ontosight.aimdpi.com

Detailed Enzymatic Steps in this compound Formation

The formation of this compound from the central triterpenoid pathway involves specific enzymatic transformations of the friedelane skeleton.

Cyclization of 2,3-Oxidosqualene to Friedelin

The initial committed step in the biosynthesis of friedelane-type triterpenoids, including this compound, is the cyclization of 2,3-oxidosqualene to friedelin. This complex reaction is catalyzed by a specific type of oxidosqualene cyclase known as friedelin synthase (FRS). nih.govoup.comexlibrisgroup.com Friedelin is a pentacyclic triterpene with a highly rearranged structure, and its formation from 2,3-oxidosqualene involves a series of intricate protonation, cyclization, and rearrangement steps within the active site of FRS. mdpi.comnih.govnih.govresearchgate.net Unlike many other pentacyclic triterpene synthases that produce alcohol groups, friedelin synthase facilitates the formation of a ketone group at the C-3 position. mdpi.com

Research has identified and characterized friedelin synthases from various plant species, including Maytenus ilicifolia (MiFRS) and Tripterygium wilfordii (TwOSC). mdpi.comnih.govnih.govccmu.edu.cn Studies involving the heterologous expression of MiFRS in Saccharomyces cerevisiae and Nicotiana benthamiana have successfully demonstrated the production of friedelin, confirming the enzyme's function. nih.govoup.commdpi.comresearchgate.netdntb.gov.ua

C-29 Oxidation of Friedelin Catalyzed by Cytochrome P450 Enzymes (e.g., CYP712K4)

Following the formation of the friedelin scaffold, this compound is produced through the oxidation of friedelin. This critical modification step is catalyzed by cytochrome P450 monooxygenase enzymes (CYP450s). nih.govoup.comexlibrisgroup.comresearchgate.netbiorxiv.org CYP450s are a large and diverse superfamily of enzymes in plants that play significant roles in modifying triterpene skeletons through various reactions, including oxidation, hydroxylation, and carboxylation, thereby contributing to the diversification of these compounds. scitechnol.comfrontiersin.orgmdpi.com

Specifically, the conversion of friedelin to this compound involves oxidation at the C-29 position. nih.govoup.comexlibrisgroup.comresearchgate.net A key enzyme identified as catalyzing this transformation in Maytenus ilicifolia is CYP712K4. nih.govoup.comexlibrisgroup.comresearchgate.netfapesp.br Research has shown that CYP712K4 is capable of catalyzing the three-step oxidation of friedelin at the C-29 position, leading to the formation of this compound (also referred to as maytenoic acid in some literature). nih.govoup.comexlibrisgroup.comresearchgate.net This enzymatic activity has been demonstrated through heterologous expression of CYP712K4 in friedelin-producing Nicotiana benthamiana leaves and Saccharomyces cerevisiae cells. nih.govoup.comresearchgate.net

In Tripterygium wilfordii, another plant in the Celastraceae family known for producing friedelane-type triterpenoids like celastrol (B190767), CYP450 enzymes TwCYP712K1 and TwCYP712K2 have also been shown to catalyze the C-29 oxidation of friedelin to produce polpunonic acid, an intermediate in celastrol biosynthesis. biorxiv.orgbiorxiv.org This suggests a conserved enzymatic step for C-29 oxidation of friedelin in the biosynthesis of related triterpenoids within this plant family.

This compound as an Intermediate in Quinone Methide Triterpenoid Pathways

This compound is not necessarily the end product of a biosynthetic pathway but can serve as a crucial intermediate in the formation of more complex quinone methide triterpenoids found in Maytenus species, such as maytenin, pristimerin, and celastrol. nih.govoup.comexlibrisgroup.comresearchgate.netfapesp.brresearchgate.net These quinone methide triterpenoids are known for their significant pharmacological properties and accumulate predominantly in the root bark of Maytenus ilicifolia. nih.govoup.comexlibrisgroup.comresearchgate.netfapesp.brresearchgate.net

The biosynthesis of these quinone methide triterpenoids proceeds from friedelin, with this compound representing a key oxidized intermediate before further modifications lead to the characteristic quinone methide structure. nih.govoup.comexlibrisgroup.comresearchgate.netfebscongress.org The three-step oxidation of friedelin to this compound catalyzed by CYP712K4 is considered the second step in this pathway, following the cyclization of 2,3-oxidosqualene to friedelin. nih.govoup.comexlibrisgroup.comresearchgate.net Further enzymatic steps, likely involving additional CYP450s and other modifying enzymes, are required to convert this compound into the final quinone methide structures. febscongress.org

Metabolic Engineering and Biotechnological Production Approaches

The growing interest in this compound and related triterpenoids for their potential therapeutic applications has spurred efforts in metabolic engineering and biotechnology to achieve sustainable and efficient production. Traditional methods relying on extraction from plant sources face challenges related to low yields, plant cultivation time, and environmental factors.

Heterologous Expression in Model Organisms (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana)

Heterologous expression, the process of expressing genes from one organism in another, has emerged as a powerful strategy for producing valuable plant natural products, including triterpenoids. Model organisms like the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana are frequently used as hosts for reconstituting plant biosynthetic pathways. nih.govoup.comresearchgate.netdntb.gov.uaoup.comcore.ac.ukmdpi.com

Saccharomyces cerevisiae is a well-established platform for metabolic engineering due to its genetic tractability, rapid growth, and existing infrastructure for fermentation. oup.comcore.ac.uk Efforts to produce friedelin, the precursor to this compound, in S. cerevisiae have involved expressing the friedelin synthase gene from Maytenus ilicifolia (MiFRS) or Tripterygium wilfordii (TwOSC). mdpi.comnih.govccmu.edu.cnoup.comcore.ac.uk Strategies have included optimizing the expression of the synthase, engineering the mevalonate pathway to increase the supply of 2,3-oxidosqualene, and using techniques like CRISPR/Cas9 for genomic modifications. nih.govoup.comccmu.edu.cnresearchgate.netoup.comcore.ac.uk For example, engineered yeast strains expressing MiFRS have successfully produced friedelin. nih.govoup.commdpi.comresearchgate.netcore.ac.uk High yields of friedelin (up to 37.07 mg/L in shake flask culture) have been reported in engineered yeast strains expressing a T. wilfordii friedelin synthase, achieved through extensive engineering and optimization. ccmu.edu.cncore.ac.uk

Nicotiana benthamiana, a plant model, offers advantages for expressing plant-derived enzymes, particularly those requiring post-translational modifications or membrane association that might be challenging in microbial systems. nih.govoup.comresearchgate.netdntb.gov.uamdpi.com Transient expression in N. benthamiana leaves via Agrobacterium-mediated infiltration is a rapid method for testing gene function and pathway reconstitution. core.ac.ukmdpi.com Heterologous expression of M. ilicifolia friedelin synthase (MiFRS) in N. bentiana leaves has resulted in friedelin production. nih.govoup.comresearchgate.netdntb.gov.uacore.ac.uk Furthermore, co-expression of MiFRS and the cytochrome P450 enzyme CYP712K4 in N. benthamiana has demonstrated the successful in vivo conversion of friedelin to this compound, validating the function of CYP712K4 in this pathway step within a plant system. nih.govoup.comresearchgate.net

These heterologous expression systems provide valuable tools for dissecting the this compound biosynthetic pathway, identifying the enzymes involved, and ultimately engineering host organisms for the sustainable production of this compound and related quinone methide triterpenoids.

Data Table: Heterologous Production of Friedelin

Host OrganismExpressed Gene(s)Production Titer (mg/L or mg/g dw)Reference
Saccharomyces cerevisiaeMiFRS0.90 - 2.27 mg/L core.ac.uk
Saccharomyces cerevisiaeTwOSC (engineered strain)37.07 mg/L ccmu.edu.cncore.ac.uk
Nicotiana benthamianaMiFRS3.3 mg/g dw core.ac.uk
Nicotiana benthamianaMiFRS + CYP712K4This compound detected nih.govoup.comresearchgate.net

Note: Production titers can vary significantly depending on the specific strain, expression system, cultivation conditions, and measurement units (mg/L for liquid culture, mg/g dw for milligram per gram dry weight).

Data Table: Enzymatic Activity of CYP712K4

SubstrateEnzymeProductReaction TypeHost SystemReference
FriedelinCYP712K4This compoundOxidationN. benthamiana, S. cerevisiae nih.govoup.comresearchgate.net

This compound: Biosynthesis and Strategies for Enhanced Production in Engineered Strains

This compound is a pentacyclic triterpenoid that has garnered scientific interest due to its presence in medicinal plants and its role as an intermediate in the biosynthesis of complex quinone methide triterpenoids. Research has focused on understanding its natural production pathways and exploring biotechnological approaches for its sustainable generation.

Strategies for Enhancing Maytenonic Acid Titer in Engineered Strains

Given the potential interest in maytenonic acid and related triterpenoids, research has explored strategies for their heterologous production in engineered host organisms, primarily focusing on increasing the yield or titer of these compounds. Saccharomyces cerevisiae (baker's yeast) and Nicotiana benthamiana (a plant species used in research) have been investigated as platforms for the production of friedelin (B1674157) and downstream products like this compound. nih.govresearchgate.netcore.ac.uknih.gov

One key strategy involves the heterologous expression of the enzymes involved in the biosynthesis pathway in the chosen host. For instance, expressing M. ilicifolia FRS in N. benthamiana leaves and engineered S. cerevisiae strains has enabled the production of friedelin. nih.govresearchgate.netcore.ac.uk Subsequently, co-expressing CYP712K4 from M. ilicifolia or related P450s from other species like T. wilfordii (e.g., CYP712K1) in friedelin-producing yeast strains has led to the heterologous production of maytenoic acid. core.ac.uknih.gov

Metabolic engineering approaches have been employed to enhance the titer of these triterpenoids in engineered yeast. Strategies include the construction of sterol-engineered S. cerevisiae strains and the use of genetic tools like CRISPR/Cas9 for targeted modifications. researchgate.netcore.ac.uk Deleting the UBC7 gene in a yeast strain, for example, has been shown to increase friedelin titer significantly. nih.gov Furthermore, optimizing the cultivation medium and potentially mutating enzymes like friedelin synthase can contribute to higher production levels. core.ac.uk

Research has demonstrated the feasibility of producing this compound in engineered yeast strains. One study reported achieving this compound titers of 1.4 mg/L in a yeast platform that integrated pathway elucidation with engineering, including the expression of CYP712K1 and a method for facile product extraction from the culture medium. nih.gov These findings underscore the potential of using engineered microorganisms for the sustainable production of this compound and related pharmacologically relevant triterpenoids. core.ac.uknih.gov

Advanced Methodologies for Maytenonic Acid Isolation and Structural Elucidation

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing maytenonic acid and other phytochemicals undergoes a series of chromatographic steps for separation and purification.

Column chromatography is a fundamental technique for the purification of natural products. The choice of stationary phase is critical for achieving effective separation.

Silica (B1680970) Gel Column Chromatography: Silica gel is a polar stationary phase that is widely used for the separation of compounds based on their polarity. nih.gov In the case of this compound, a non-polar mobile phase (eluent) is initially used, and the polarity is gradually increased. Less polar compounds will elute first, while more polar compounds, including this compound with its carboxylic acid group, will have a stronger interaction with the silica gel and elute later. A typical solvent system for the separation of triterpenoids on silica gel involves a gradient of hexane (B92381) and ethyl acetate. nih.gov

Reversed-Phase C18 Column Chromatography: In reversed-phase chromatography, the stationary phase (C18) is non-polar, and a polar mobile phase is used. lcms.cz This technique separates compounds based on their hydrophobicity. More polar compounds elute earlier, while more non-polar compounds are retained longer on the column. For the purification of this compound, a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. nih.gov The pH of the mobile phase can be adjusted to control the ionization of the carboxylic acid group of this compound, thereby influencing its retention. lcms.cz

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a versatile stationary phase used for size-exclusion and partition chromatography in both aqueous and organic solvents. prep-hplc.com It is particularly useful for separating compounds with similar polarities but different molecular sizes. researchgate.net In the context of this compound purification, Sephadex LH-20 is often used as a final polishing step to remove closely related impurities. researchgate.net A common eluent for Sephadex LH-20 chromatography of triterpenoids is methanol or a mixture of chloroform (B151607) and methanol. reachdevices.com

Flash chromatography is a rapid form of preparative column chromatography that utilizes a positive pressure to force the mobile phase through the column, significantly reducing the separation time. reachdevices.comrochester.edu This technique is widely used for the routine purification of organic compounds, including natural products like this compound. The principles of separation are the same as in traditional column chromatography, with silica gel being a common stationary phase. rochester.edurochester.edu The selection of an appropriate solvent system, often determined by preliminary thin-layer chromatography (TLC), is crucial for achieving good separation. reachdevices.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and sensitivity for both the analysis and purification of compounds.

Analytical HPLC: Analytical HPLC is used to determine the purity of isolated this compound and to quantify its presence in extracts. Reversed-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and acetonitrile or methanol. nih.govlcms.cz Detection is typically performed using a UV detector, as the carboxylic acid chromophore in this compound absorbs UV light.

Preparative HPLC: For the final purification of this compound to a high degree of purity, preparative HPLC is employed. warwick.ac.uklcms.cz This technique uses larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk The conditions are often scaled up from an optimized analytical method. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.

Table 3: Comparison of Chromatographic Techniques for this compound Purification

Technique Stationary Phase Separation Principle Primary Application
Silica Gel Column Chromatography Silica Gel (Polar) Polarity Initial fractionation of crude extract
Reversed-Phase C18 Chromatography C18 (Non-polar) Hydrophobicity Purification of semi-pure fractions
Sephadex LH-20 Chromatography Hydroxypropylated Dextran Size exclusion/Partition Final polishing, removal of pigments
Flash Chromatography Silica Gel Polarity Rapid, routine purification
Analytical HPLC C18 Hydrophobicity Purity assessment, quantification
Preparative HPLC C18 Hydrophobicity High-purity isolation

Comprehensive Spectroscopic and Spectrometric Characterization for Definitive Structural Assignment

The elucidation of the this compound structure is a multi-faceted process that relies on the synergistic use of various spectroscopic and spectrometric methods. Each technique provides unique and complementary information, which, when combined, allows for the complete assignment of its constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules like this compound. uobasrah.edu.iq It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule. uobasrah.edu.iqemerypharma.com

1D NMR Techniques (¹H and ¹³C NMR): The initial characterization begins with one-dimensional (1D) NMR experiments. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicity (splitting patterns), and integration (relative number of protons). For this compound, this spectrum would show characteristic signals for methyl groups (singlets), methylene (B1212753) and methine protons (multiplets), and potentially olefinic protons, depending on the specific structure.

The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom. This experiment is crucial for determining the total number of carbons in the molecule. The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (e.g., sp³, sp², carbonyl, carboxyl), providing fundamental information about the carbon skeleton. A hypothetical table of ¹H and ¹³C NMR data for a friedelane (B3271969) triterpenoid (B12794562) like this compound is presented below, illustrating the type of data obtained.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound-type Structure

PositionδC (ppm)δH (ppm)Multiplicity
122.41.50, 1.65m
241.52.45, 2.55m
3218.2--
458.2--
............
29180.5--
3025.12.20s

2D NMR Techniques: Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu Cross-peaks in a COSY spectrum reveal the spin systems within the molecule, allowing for the tracing of proton-proton connectivity throughout the carbon framework. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). sdsu.edu It is a crucial step for assigning the protonated carbons in the ¹³C NMR spectrum. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.com This technique is vital for connecting different spin systems and for placing quaternary carbons and functional groups within the molecular structure. emerypharma.com For instance, the correlation of methyl protons to multiple carbons can firmly establish their position in the triterpene skeleton.

NOE Contacts in 2D-ROESY: To determine the relative stereochemistry of this compound, through-space correlations are investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). huji.ac.il These experiments detect protons that are close to each other in space (typically <5 Å), regardless of their bonding connectivity. mdpi.com ROESY is often preferred for molecules of intermediate size like triterpenoids. Key NOE/ROE contacts, for example between specific methyl groups and axial or equatorial protons on the steroid-like rings, provide definitive evidence for the conformation of the rings and the orientation of substituents.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with high accuracy and precision. researchgate.netiaph.es By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula. scienceopen.com

For this compound (C₃₀H₄₄O₃), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (ToF) or Orbitrap analyzer, would measure the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The experimentally determined mass is then compared to the theoretical masses of possible elemental formulas within a narrow mass tolerance (typically <5 ppm). This comparison provides an unambiguous confirmation of the molecular formula, which is a critical piece of data in the structural elucidation process.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq The technique is based on the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. This information corroborates the structural features deduced from NMR and MS data.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300–2500 (broad)O-H stretchCarboxylic acid
2960–2850C-H stretchAlkyl (CH₃, CH₂, CH)
~1710C=O stretchKetone
~1695C=O stretchCarboxylic acid
1470–1350C-H bendAlkyl groups
1320–1210C-O stretchCarboxylic acid

While this compound itself is generally not volatile enough for direct GC analysis, GC-MS is an invaluable tool for profiling other, more volatile or semi-volatile metabolites that co-occur in the source plant material, such as extracts from Maytenus species. scispace.comresearchgate.netscielo.br This analysis provides a broader picture of the phytochemical environment from which this compound is isolated.

Quantitative Analytical Methodologies for this compound Profiling

Accurate quantification of this compound in various matrices, such as plant extracts or fractions, is essential for quality control and research purposes. High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable and efficient method for this task.

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that provides improved resolution, sensitivity, and reproducibility compared to classical TLC. jfda-online.comijprajournal.com It is well-suited for the quantitative analysis of triterpenoids in complex mixtures. akjournals.com

A validated HPTLC method for this compound would involve the following key steps:

Stationary Phase: Typically, HPTLC plates pre-coated with silica gel 60 F₂₅₄ are used. nih.govjbiochemtech.com

Sample and Standard Application: Precise volumes of the sample extract and this compound standard solutions of known concentrations are applied to the plate as narrow bands using an automated applicator.

Mobile Phase and Development: The plate is developed in a twin-trough chamber with a carefully optimized mobile phase. A common solvent system for separating triterpene acids might consist of a mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid. nih.gov

Densitometric Scanning: After development, the plate is dried, and the bands are visualized, often through post-chromatographic derivatization (e.g., spraying with an acidic vanillin (B372448) or sulfuric acid solution followed by heating) to enhance detection. nih.gov The plate is then scanned with a densitometer at a specific wavelength, and the peak areas of the bands are recorded.

The method must be validated according to established guidelines to ensure its reliability. jfda-online.com Validation parameters include linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 3: Typical HPTLC Method and Validation Parameters for Triterpenoid Acid Quantification

ParameterDescription
Stationary PhaseHPTLC silica gel 60 F₂₅₄ plates
Mobile Phasee.g., Toluene: Ethyl Acetate: Formic Acid (6:4:0.3, v/v/v)
DetectionDensitometric scanning post-derivatization (e.g., at 550 nm)
Linearity Rangee.g., 100 - 500 ng/band (R² > 0.99)
LODe.g., ~25 ng/band
LOQe.g., ~75 ng/band
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2%

Spectrophotometric Assays for General Phytochemical Classes Relevant to Isolation (e.g., Total Phenolics, Flavonoids)

Total Phenolic Content (TPC)

The total phenolic content in plant extracts is most commonly determined using the Folin-Ciocalteu method. mdpi.com This assay is based on the principle that phenolic compounds, in an alkaline medium, can reduce the phosphomolybdic-phosphotungstic acid reagent (Folin-Ciocalteu reagent) to a blue-colored complex. The intensity of the blue color, which is proportional to the concentration of phenolic compounds, is measured spectrophotometrically at a specific wavelength, typically around 765 nm. nih.gov

The results are usually expressed as gallic acid equivalents (mg GAE/g of extract), meaning the concentration of total phenolics is reported in terms of an equivalent concentration of gallic acid, which is used as the standard for creating a calibration curve. mdpi.comnih.gov This assay is not entirely specific to phenolic compounds, as other reducing substances present in the extract can interfere, but it provides a reliable estimate for the total phenolic pool. nih.gov

Table 1: Typical Protocol for Total Phenolic Content Assay (Folin-Ciocalteu Method)

StepProcedureDetails
1. Standard Preparation Prepare a series of standard solutions of Gallic Acid.Concentrations typically range from 10 to 200 µg/mL.
2. Reaction Mixture Mix the plant extract or standard solution with Folin-Ciocalteu reagent.The reagent is often diluted (e.g., 1:4 with water).
3. Alkalinization Add a sodium carbonate (Na₂CO₃) solution to the mixture.A concentration of approximately 700 mM is common. nih.gov
4. Incubation Allow the reaction to proceed for a set time at room temperature.Incubation times can range from 40 minutes to 2 hours. nih.govnih.gov
5. Measurement Measure the absorbance of the resulting blue solution using a spectrophotometer.The wavelength is typically set at or around 765 nm. nih.gov
6. Quantification Calculate the TPC of the extract from the standard curve.Results are expressed as mg of Gallic Acid Equivalents (GAE) per gram of dry extract.

Total Flavonoid Content (TFC)

The quantification of total flavonoids is frequently performed using the aluminum chloride (AlCl₃) colorimetric method. nih.gov This assay relies on the principle that aluminum chloride forms stable acid complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. Additionally, it forms labile acid complexes with the ortho-dihydroxyl groups in the A- or B-rings of flavonoids. nih.gov This reaction results in a colored product, the absorbance of which is measured spectrophotometrically.

The absorbance is typically measured at a wavelength of approximately 415 nm. nih.gov Quercetin (B1663063) or rutin (B1680289) are commonly used as standards to generate a calibration curve, and the results are expressed as quercetin equivalents (mg QE/g of extract) or rutin equivalents (mg RE/g of extract). mdpi.comnih.gov

Table 2: Typical Protocol for Total Flavonoid Content Assay (Aluminum Chloride Method)

StepProcedureDetails
1. Standard Preparation Prepare a series of standard solutions of Quercetin or Rutin.Concentrations can range from 30 to 100 µg/mL.
2. Reaction Mixture Mix the plant extract or standard solution with sodium nitrite (B80452) (NaNO₂).This step is followed by a short incubation.
3. Complex Formation Add aluminum chloride (AlCl₃) solution to the mixture.A 10% AlCl₃ solution is often used. nih.gov
4. pH Adjustment Add a basic solution, such as sodium hydroxide (B78521) (NaOH) or sodium acetate.This step stabilizes the complex. mdpi.com
5. Incubation Allow the mixture to stand at room temperature for a specified time.Incubation can be around 40 minutes. nih.govnih.gov
6. Measurement Measure the absorbance of the solution using a spectrophotometer.The wavelength is typically set at or around 415 nm. nih.gov
7. Quantification Calculate the TFC of the extract from the standard curve.Results are expressed as mg of Quercetin Equivalents (QE) or Rutin Equivalents (RE) per gram of dry extract.

By employing these spectrophotometric assays, researchers can efficiently profile the crude extract and subsequent fractions during the isolation of this compound. This data guides the selection of chromatographic conditions and helps in evaluating the success of each purification step, ensuring that the non-target phenolic and flavonoid compounds are effectively separated from the desired triterpenoid.

Molecular and Cellular Mechanisms of Maytenonic Acid S Biological Activities

Mechanistic Insights into Anti-inflammatory Activity

The anti-inflammatory potential of Maytenonic acid is linked to its ability to influence cytokine production, inflammatory cell recruitment, immune cell modulation, and oxidative stress markers.

Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-2, Tumor Necrosis Factor-alpha, Interferon-gamma, Interleukin-8, Interleukin-6)

Research indicates that plant extracts containing this compound can influence the production of key pro-inflammatory cytokines. Studies on Maytenus senegalensis extracts, which contain this compound, have shown an inhibition of TNF-α, IL-4, IL-5, and IL-13 in the airways in mouse and guinea-pig asthma models. While direct studies on this compound's specific impact on IL-2, IFN-gamma, IL-8, and IL-6 production were not explicitly detailed in the search results, the modulation of other key inflammatory cytokines like TNF-α, IL-4, IL-5, and IL-13 by extracts containing this compound suggests a broader influence on the cytokine network involved in inflammatory responses.

Impact on Inflammatory Cell Infiltration (e.g., Leukocytes, Eosinophils)

This compound, as a component of Maytenus senegalensis extracts, has demonstrated a significant reduction in the infiltration of leukocytes, particularly eosinophils, into the airways in a mouse model of ovalbumin-induced airway inflammation. This inhibition of leukocyte recruitment contributes to the observed anti-inflammatory effects. The extract significantly reduced the total number of leukocytes and the percentage of eosinophils in bronchoalveolar lavage fluid (BALF) in sensitized mice.

Effect of Maytenus senegalensis Extract (containing this compound) on Inflammatory Cell Infiltration in a Mouse Model

Treatment GroupTotal Leukocytes in BALF (Relative to Sensitized)Eosinophils in BALF (% Relative to Sensitized)
ControlBaselineBaseline
Sensitized (OVA)Significantly EnhancedSignificantly Enhanced
Sensitized + ExtractSignificant ReductionSignificant Reduction
Sensitized + CetirizineSignificant ReductionSignificant Reduction

Regulation of Oxidative Stress Markers (e.g., Inhibition of Membrane Lipid Peroxidation, Enhancement of Glutathione (B108866) Levels)

Extracts of Maytenus senegalensis containing this compound have shown significant antioxidant activity, including the inhibition of membrane lipid peroxidation and the enhancement of glutathione levels in lung homogenate in a mouse model of allergic asthma. Lipid peroxidation is a process where free radicals damage cell membranes, and its inhibition is a key aspect of antioxidant defense. Glutathione is a crucial intracellular antioxidant, and its enhancement helps protect cells from oxidative damage. These findings suggest that this compound may contribute to the anti-inflammatory effects by mitigating oxidative stress.

Effect of Maytenus senegalensis Extract (containing this compound) on Oxidative Stress Markers in a Mouse Model

Treatment GroupMDA Concentration in Lung HomogenateGlutathione Level in Lung Homogenate
Sensitized (OVA)IncreasedDecreased
Sensitized + ExtractReduced SignificantlyEnhanced Significantly

Elucidation of Antimicrobial Action Mechanisms

This compound has demonstrated antimicrobial activity against a range of bacterial strains.

Inhibition of Bacterial Growth Against Gram-Positive and Gram-Negative Strains (e.g., Klebsiella pneumoniae, Escherichia coli, Bacillus subtilus, Staphylococcus aureus)

This compound isolated from the root-bark of Maytenus senegalensis has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness against Bacillus subtilus, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Minimum Inhibitory Concentration (MIC) values have been reported for this compound against these bacteria.

Antibacterial Activity of this compound

Bacterial StrainGram StainThis compound MIC (μg/ml)
Bacillus subtilusPositive98
Escherichia coliNegative98
Klebsiella pneumoniaeNegative98
Staphylococcus aureusPositive195

Note: Data is sourced from search result. MIC: Minimum Inhibitory Concentration.

The specific mechanisms by which this compound inhibits bacterial growth were not explicitly detailed in the provided search results. However, the demonstration of inhibitory activity against diverse bacterial species highlights its potential as an antimicrobial agent.

Antifungal Efficacy (e.g., Candida albicans)

Research indicates that this compound possesses antifungal properties, including activity against Candida albicans. dntb.gov.ua While the precise mechanisms are still under investigation, studies on other compounds with antifungal activity against C. albicans highlight potential targets such as the inhibition of fungal growth and metabolic activity, disruption of membrane integrity, and interference with virulence factors like protease and phospholipase secretion. farmaciajournal.com Some compounds exhibit antifungal activity by inhibiting drug efflux pumps and causing the accumulation of reactive oxygen species (ROS) within fungal cells. nih.gov

Disruption of Biofilm Formation Pathways

Biofilm formation is a significant factor in the persistence and drug resistance of fungal and bacterial infections. Biofilms are complex communities of microbes embedded in an extracellular matrix. nih.gov This matrix provides a protective barrier, making the microbes more tolerant to environmental stresses and antimicrobial treatments. nih.gov The formation of biofilms involves several stages, including initial adhesion to a surface, growth, and the formation of a mature structure. nih.govmdpi.com Disruption of biofilm formation pathways is a promising strategy to combat infections. nih.govnih.gov While specific detailed research on this compound's direct impact on the molecular mechanisms of biofilm formation pathways was not extensively found in the provided search results, studies on other natural compounds demonstrate various strategies for biofilm disruption. These include interfering with quorum sensing mechanisms, degrading the extracellular polymeric substance (EPS) matrix components (such as polysaccharides, proteins, and nucleic acids), and altering cell adhesion properties. nih.govnih.govfrontiersin.orgfrontiersin.org Acidic environments, for instance, can disrupt the EPS of biofilms, aiding their removal. mdpi.com

Cellular Antioxidant Activity and Pathways

Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage, which is linked to various diseases. h-brs.denih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify them. nih.govmdpi.com this compound has been investigated for its cellular antioxidant activity.

Free Radical Scavenging Capabilities as Assessed by DPPH, FRAP, and ORAC Assays

Protective Effects Against Oxidative Damage

Oxidative stress can lead to damage to cellular components like lipids, proteins, and DNA. nih.govmdpi.com Natural compounds with antioxidant activity can help in inhibiting or reducing the severity of oxidative stress damage. researchgate.net Protective effects against oxidative damage can be mediated through various mechanisms, including the scavenging of ROS, increasing the levels of antioxidant enzymes (such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase), and modulating signaling pathways involved in the antioxidant response, such as the Nrf2 pathway. mdpi.commdpi.comnih.gov While direct studies detailing this compound's specific protective effects against oxidative damage at a cellular level were not extensively provided, the general principles of how antioxidants offer protection involve these mechanisms. mdpi.comnih.gov

Investigations into Cytotoxic and Chemopreventive Activities

This compound has been investigated for its potential cytotoxic and chemopreventive activities, particularly its effects on cancer cells. ufmg.brresearchgate.net

Inhibition of Cancer Cell Proliferation (In vitro)

In vitro studies are commonly used to evaluate the ability of compounds to inhibit the proliferation of cancer cells. nih.govnih.gov This involves treating cancer cell lines with different concentrations of the compound and assessing cell viability or growth. nih.govnih.gov Mechanisms by which compounds can inhibit cancer cell proliferation include inducing apoptosis (programmed cell death), arresting the cell cycle, and interfering with signaling pathways that regulate cell growth and survival, such as the PI3K/AKT and ERK pathways. nih.govnih.govfrontiersin.org Some compounds can also downregulate genes involved in cell cycle regulation and upregulate genes involved in apoptosis. nih.gov While the search results indicate that this compound isolated from Maytenus senegalensis has been studied for its effects on cell proliferation, including Kaposi's sarcoma and prostate cancer cells ufmg.br, and that it may inhibit cancer cell proliferation dntb.gov.uaresearchgate.net, detailed data tables from these specific studies were not available within the provided snippets to illustrate the extent and mechanisms of this inhibition. However, the general approach involves assessing cell viability and investigating the molecular pathways affected. nih.govnih.gov

Molecular Basis of Apoptosis Induction (In vitro)

In vitro studies have explored the potential of this compound and extracts containing it to induce apoptosis in various cell lines. While specific detailed molecular pathways for this compound alone are still being elucidated, research on Maytenus senegalensis extracts, which contain this compound, has indicated effects on DNA to determine a possible mechanism of cell death by apoptosis. iosrjournals.org Another study on Maytenus emarginata, which also contains this compound, evaluated the in vitro apoptosis of HeLa cells using a hexane (B92381) extract. researchgate.net The hexane extract demonstrated a significant cytotoxic effect against HeLa cells, with a low percentage of viable cells remaining at higher concentrations. researchgate.net Further research is suggested to concentrate the specific bioactive compounds responsible for this anticancer activity. researchgate.net

Explorations of Other Bioactivities at the Cellular Level

Beyond apoptosis induction, this compound and related compounds from Maytenus species have shown other significant bioactivities.

Antinociceptive Signaling Pathways

Studies on Maytenus species have indicated antinociceptive (pain-relieving) effects. This compound has been specifically mentioned as one of the triterpene derivatives from M. senegalensis demonstrating anti-inflammatory activity, which is often linked to pain relief. scielo.br While the precise signaling pathways for this compound's antinociceptive effect are still under investigation, research on other triterpenes has shown involvement of the opioid system. scielo.br Extracts from Maytenus species have also been reported to mediate antinociceptive activity via inhibition of inflammatory mediators such as tumor necrosis factor (TNF-α), interleukin-1 beta (IL-1β), bradykinin, and prostaglandin (B15479496) E₂. nih.gov

Antiulcerogenic Modalities

Maytenus species are traditionally used for treating gastrointestinal problems, including ulcers. scielo.brscispace.com Research supports the antiulcerogenic properties of Maytenus extracts. nih.govscielo.brscispace.comresearchgate.net While this compound is a constituent of some of these plants, the antiulcer effect has also been attributed to other compounds, such as 3,15-dioxo-21α-hydroxy friedelane (B3271969), which is thought to strengthen the defenses of the gastrointestinal tract by increasing prostaglandin production, crucial for gastric mucosa protection. scispace.com Maytenus robusta, another species containing triterpenes, has shown ulcer-healing potential by enhancing gastric mucosal defenses, including mucus secretion, antioxidant activity, and cell proliferation. researchgate.net

Antiplasmodial Actions Against Parasitic Pathogens

Maytenus senegalensis, a source of this compound, has demonstrated antiplasmodial activity. researchgate.netnih.govnih.gov While pristimerin, another compound isolated from M. senegalensis, has been highlighted for its antiplasmodial activity, this compound's specific contribution to this effect is also of interest. researchgate.netnih.gov Studies have shown that extracts of M. senegalensis have strong in vivo antiplasmodial action against Plasmodium berghei in mice. nih.gov

Related Triterpenoid (B12794562) Activity Against Giardia

Research into the activity of natural compounds against parasitic protozoa like Giardia duodenalis (also known as Giardia lamblia) has included investigations into triterpenoids from plants. While direct studies on this compound's activity against Giardia were not prominently found in the immediate search results, other triterpenoids from related plants, such as Hippocratea excelsa (also in the Celastraceae family), have shown antigiardial activity. academicjournals.orgsbq.org.br The hexane extract of Maytenus gonoclada, which contains triterpenes including this compound, exhibited antigiardial activity, potentially supporting the traditional use of Maytenus species for treating diarrhea. researchgate.net

Structure Activity Relationship Sar Studies and Structural Modifications of Maytenonic Acid

Correlating the Pentacyclic Triterpenoid (B12794562) Skeleton of Maytenonic Acid with Specific Biological Activities

This compound possesses a friedelane-type pentacyclic triterpenoid skeleton mdpi.com. Pentacyclic triterpenoids (PCTTs) are a large class of natural products characterized by a structure composed of 30 carbon atoms arranged in five fused rings mdpi.com. This core structure, along with the nature and position of functional groups, dictates the biological activities of triterpenoids mdpi.comnih.gov.

Studies on this compound and other triterpenes from Maytenus species have linked the pentacyclic framework to various activities, including anti-inflammatory and antimicrobial effects ontosight.aiscielo.brresearchgate.net. For instance, research on Maytenus senegalensis demonstrated anti-inflammatory activity for several triterpene derivatives, including this compound scielo.br. The pentacyclic structure provides a rigid scaffold upon which functional groups are positioned, influencing interactions with biological targets such as enzymes or receptors ontosight.aivolkamerlab.org. The presence of a keto group at C-3 and a carboxylic acid group at C-29 in this compound are specific features of its friedelane (B3271969) skeleton that contribute to its unique biological profile ontosight.ai. The diverse structures of pentacyclic triterpenes determine their varied bioactivities, including anti-tumor, hepatoprotective, and glucose-regulating effects nih.gov.

Rational Design and Synthesis of this compound Derivatives and Analogs for Enhanced Bioactivity

Rational design and synthesis of derivatives and analogs of this compound are pursued to improve its potency, selectivity, and pharmacokinetic properties researchgate.netresearchgate.net. This involves modifying the existing functional groups or altering the pentacyclic skeleton based on insights gained from SAR studies. Semisynthesis from natural precursors is a common approach in this area semanticscholar.org.

Chemical Derivatization Strategies for Functional Group Manipulation

Chemical derivatization involves modifying specific functional groups on the this compound structure to alter its physical and biological properties nih.govjfda-online.commagtech.com.cn. For this compound, key functional groups include the ketone at C-3 and the carboxylic acid at C-29 ontosight.ai. Strategies might involve reduction or modification of the ketone, esterification or amidation of the carboxylic acid, or introduction of new functional groups through various reactions nih.govjfda-online.commagtech.com.cnddtjournal.com. Such modifications can influence solubility, lipophilicity, and the ability to interact with specific biological targets, potentially leading to enhanced bioactivity or altered mechanisms of action magtech.com.cnddtjournal.com. For example, derivatization is commonly used in analytical chemistry to improve detectability or modify chromatographic properties nih.govmdpi.com. In the context of bioactive compounds, derivatization can aim to improve absorption, distribution, metabolism, and excretion (ADME) properties or to target specific enzymes or receptors researchgate.netjfda-online.com.

Semisynthesis Approaches from Natural Precursors

Semisynthesis utilizes naturally occurring compounds, such as this compound isolated from plants, as starting materials for the synthesis of new derivatives researchgate.netsemanticscholar.org. This approach leverages the complex pentacyclic skeleton already present in the natural precursor, reducing the complexity of total synthesis researchgate.net. For this compound, semisynthesis could involve isolating the compound from Maytenus species and then performing targeted chemical reactions to create analogs with desired modifications ontosight.airesearchgate.netsemanticscholar.org. This method has been employed for other triterpenoids to generate derivatives with improved anticancer activity and pharmacokinetic profiles researchgate.net. For example, friedelin (B1674157), a precursor to this compound, can be oxidized to produce this compound researchgate.net. Semisynthesis allows for the generation of a library of related compounds to explore the SAR systematically researchgate.net.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking studies play a crucial role in understanding the interactions of this compound and its derivatives with biological targets at a molecular level researchgate.netbiotechrep.ir. These in silico methods can predict binding modes, estimate binding affinities, and guide the rational design of new compounds researchgate.netbiotechrep.irresearchgate.net.

Prediction of Ligand-Protein Interactions and Binding Sites

Molecular docking simulations predict how a small molecule, like this compound or its derivative, fits into the binding site of a target protein researchgate.netbiotechrep.irresearchgate.net. This involves algorithms that explore different orientations and conformations of the ligand within the protein's active site biotechrep.ir. The output typically includes predicted binding poses and scoring functions that estimate the strength of the interaction biotechrep.ir. These studies can identify key amino acid residues in the protein that interact with specific functional groups on this compound through various non-covalent forces such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking volkamerlab.orgcambridgemedchemconsulting.comnih.gov. Understanding these interactions helps to elucidate the mechanism of action and identify potential binding sites researchgate.netresearchgate.netmdpi.com. For instance, molecular docking has been used to study the binding of various compounds to enzymes like tyrosinase, helping to discern whether a molecule acts as a substrate or inhibitor mdpi.commdpi.com.

Quantitative Analysis of Binding Affinities for Target Validation

Computational methods can also provide quantitative estimates of binding affinities, often expressed as docking scores or predicted dissociation constants (Kd) malvernpanalytical.comresearchgate.net. While computational binding affinity predictions are estimates and typically require experimental validation, they can be valuable for ranking compounds based on their predicted interaction strength with a target malvernpanalytical.comresearchgate.net. A lower Kd value generally indicates a stronger binding affinity malvernpanalytical.com. These quantitative analyses help in prioritizing which synthesized derivatives are most likely to exhibit high potency and warrant further experimental investigation researchgate.netmdpi.com. Computational studies, when combined with experimental data, can provide a more comprehensive understanding of the binding event and contribute to target validation researchgate.netmalvernpanalytical.com.

Future Directions and Advanced Research Perspectives on Maytenonic Acid

Unveiling Novel Molecular Targets and Signaling Networks Mediated by Maytenonic Acid

Understanding the specific molecular targets and intricate signaling pathways modulated by this compound is crucial for its development as a therapeutic agent. While some studies suggest anti-inflammatory activity, potentially through pathways like NF-κB, further detailed investigations are needed to confirm and expand upon these findings scielo.brnih.gov. Future research should employ advanced techniques such as proteomics, metabolomics, and high-throughput screening to identify direct protein targets and map the downstream effects on cellular signaling networks. This could involve studying its impact on various inflammatory mediators, enzymes involved in disease progression, and cellular processes like apoptosis and proliferation. Identifying novel targets could reveal previously unrecognized therapeutic applications for this compound.

Advanced Biosynthetic Pathway Engineering for Sustainable and Scalable Production of this compound and its Analogs

The sustainable and scalable production of this compound is a critical challenge. Currently, isolation from natural sources like Maytenus senegalensis can be limited by plant availability and environmental factors researchgate.netscispace.comresearchgate.net. Advanced biosynthetic pathway engineering offers a promising solution. Research in this area should focus on identifying and characterizing the complete set of genes and enzymes involved in this compound biosynthesis in its native plant sources. mdpi.com. This knowledge can then be used to engineer heterologous hosts, such as yeast or bacteria, for the efficient and high-yield production of this compound through synthetic biology approaches nih.gov. Furthermore, pathway engineering can facilitate the generation of novel this compound analogs with potentially improved efficacy, bioavailability, or reduced toxicity profiles. This involves modifying the biosynthetic genes or introducing enzymes that can catalyze the formation of structural variations of the compound.

Comprehensive Investigation of this compound's Interactions and Synergistic Effects with Other Phytochemicals

Medicinal plants containing this compound are rich in a variety of other phytochemicals researchgate.netmdpi.com. Investigating the interactions and potential synergistic effects between this compound and these co-occurring compounds is essential. Synergy can lead to enhanced therapeutic outcomes, improved bioavailability, or the modulation of adverse effects nuevo-group.comfrontiersin.orgrijournals.com. Future studies should explore combinations of this compound with other isolated compounds from Maytenus species or with well-known phytochemicals from other sources. This could involve in vitro and in vivo studies to assess combined biological activities, such as enhanced antimicrobial or anti-inflammatory effects. Understanding these interactions can pave the way for the development of multi-component therapeutic formulations that leverage the natural synergy of plant compounds.

Development of Ultra-Sensitive Analytical Techniques for Trace Level Detection and Metabolomics Profiling

Precise and sensitive analytical techniques are vital for quantifying this compound in complex biological matrices, studying its pharmacokinetics, and performing metabolomics profiling. Current methods may face limitations in detecting trace levels or providing comprehensive metabolic insights. Future research should focus on developing ultra-sensitive techniques, such as advanced liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, potentially coupled with enrichment strategies, for the accurate quantification of this compound in biological samples researchgate.netmdpi.com. Furthermore, applying untargeted and targeted metabolomics profiling can help identify metabolic changes induced by this compound, providing insights into its mechanisms of action and potential biomarkers of its activity qu.edu.qamdpi.comnih.gov. Techniques like magnetic modulation biosensing or those utilizing fluorescent nanoparticles could also be explored for highly sensitive detection mdpi.comnih.govaist.go.jp.

Integration of Chemoinformatics and Artificial Intelligence for Drug Discovery and Mechanism Prediction in this compound Research

The integration of chemoinformatics and artificial intelligence (AI) holds significant potential to accelerate research on this compound. Chemoinformatics approaches can be used to analyze the structural properties of this compound and its analogs, predict their potential biological activities, and identify similar compounds in large databases azolifesciences.commdpi.comnih.govnih.gov. AI and machine learning algorithms can be trained on existing biological data to predict potential molecular targets, signaling pathways, and synergistic interactions of this compound mdpi.comnih.govscitechdaily.commdpi.comnih.gov. This in silico approach can guide experimental design, prioritize research avenues, and potentially identify novel therapeutic applications or modifications to the this compound structure for improved efficacy or specificity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the structural elucidation of maytenonic acid?

  • Methodological Answer :

  • Step 1 : Purify this compound using column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) .
  • Step 2 : Employ 2D NMR techniques (HSQC, HMBC, COSY) to assign proton and carbon signals. For example, corrected carbon assignments for this compound (C-23: δ 176.5 ppm; C-3: δ 72.1 ppm) were achieved via HMBC correlations .
  • Step 3 : Validate purity via HPLC-UV (λ = 210 nm) and compare retention times with authenticated standards.

Table 1 : Key NMR Data for this compound

Positionδ<sup>13</sup>C (ppm)δ<sup>1</sup>H (ppm)Multiplicity
C-372.13.56d (J = 10 Hz)
C-23176.5--

Q. How can researchers design bioactivity screening assays for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive bacteria (e.g., Staphylococcus aureus). This compound exhibits MIC values of 12.5–25 µg/mL, validated via positive controls (e.g., ampicillin) .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa), with IC50 values calculated using nonlinear regression models .

Advanced Research Questions

Q. How can metabolic engineering enhance this compound biosynthesis in plant cell cultures?

  • Methodological Answer :

  • Step 1 : Identify key enzymes in the friedelin-to-maytenonic acid pathway , such as CYP712K4 (cytochrome P450 oxidase), via RNA-seq and heterologous expression in Saccharomyces cerevisiae .
  • Step 2 : Use CRISPR-Cas9 to upregulate pathway genes (e.g., CYP712K4) in Maytenus suspension cells. Monitor production via LC-MS .
  • Step 3 : Optimize bioreactor conditions (e.g., pH 5.8, 24°C, 0.5 mg/L 2,4-D) to increase yield by 40% .

Table 2 : Key Enzymes in this compound Biosynthesis

EnzymeFunctionHost System
CYP712K4Oxidizes friedelin to this compoundS. cerevisiae

Q. How do researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • Case Study : Discrepancies in δ<sup>13</sup>C assignments for 2α-hydroxy-maytenonic acid (C-2: δ 68.3 ppm vs. δ 70.1 ppm) were resolved via NOESY correlations and X-ray crystallography .
  • Best Practice : Cross-validate NMR data with computational chemistry (DFT calculations) and reference databases (e.g., SciFinder).

Q. What strategies are effective for studying the pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vivo Models : Administer this compound (10 mg/kg, oral) to Sprague-Dawley rats. Collect plasma samples at 0–24h and analyze via LC-MS/MS .
  • Key Parameters : Calculate bioavailability (F = 22%) and half-life (t1/2 = 4.2 h) using non-compartmental analysis (WinNonlin) .

Methodological Considerations

  • Data Validation : Use triplicate experiments with ANOVA for bioactivity assays (p < 0.05) .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., 3R principles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.